molecular formula C9H8ClNO4 B8453983 methyl 3-chloro-5-nitrophenylacetate CAS No. 385432-72-4

methyl 3-chloro-5-nitrophenylacetate

Cat. No.: B8453983
CAS No.: 385432-72-4
M. Wt: 229.62 g/mol
InChI Key: FJZMKLUNGIKFGV-UHFFFAOYSA-N
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Description

methyl 3-chloro-5-nitrophenylacetate is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a phenyl ring attached to an acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5-nitrophenylacetate typically involves the esterification of (3-Chloro-5-nitro-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-chloro-5-nitrophenylacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: (3-Amino-5-nitro-phenyl)-acetic acid methyl ester.

    Hydrolysis: (3-Chloro-5-nitro-phenyl)-acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-nitrophenylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-nitro-phenyl)-acetic acid: Similar structure but lacks the ester group.

    (3-Amino-5-nitro-phenyl)-acetic acid methyl ester: Similar structure but with an amino group instead of a chloro group.

Uniqueness

methyl 3-chloro-5-nitrophenylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

385432-72-4

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 2-(3-chloro-5-nitrophenyl)acetate

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-7(10)5-8(3-6)11(13)14/h2-3,5H,4H2,1H3

InChI Key

FJZMKLUNGIKFGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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